5-Ethynyl-6-methylpyridine-3-carboxylic acid
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Overview
Description
5-Ethynyl-6-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H7NO2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-6-methylpyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine-3-carboxylic acid.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 6-methylpyridine-3-carboxylic acid with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl protecting group is then removed using a fluoride source such as tetrabutylammonium fluoride to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-6-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygen-containing functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products:
Oxidation: Products may include this compound derivatives with additional oxygen functionalities.
Reduction: Products may include 5-ethynyl-6-methylpyridine-3-methanol or 5-ethynyl-6-methylpyridine-3-aldehyde.
Substitution: Products may include various substituted pyridine derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
5-Ethynyl-6-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Industry: It may be used in the development of new materials, such as polymers or catalysts, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-ethynyl-6-methylpyridine-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ethynyl group can participate in covalent bonding with target molecules, while the carboxylic acid group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
6-Methylpyridine-3-carboxylic acid: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
5-Ethynylpyridine-3-carboxylic acid: Lacks the methyl group, which can influence the compound’s reactivity and interactions with other molecules.
5-Ethynyl-6-methylpyridine: Lacks the carboxylic acid group, reducing its ability to form hydrogen bonds or ionic interactions.
Uniqueness: 5-Ethynyl-6-methylpyridine-3-carboxylic acid is unique due to the presence of both the ethynyl and carboxylic acid groups, which provide a combination of reactivity and interaction capabilities. This makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
5-ethynyl-6-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-8(9(11)12)5-10-6(7)2/h1,4-5H,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUGHTNOXDPNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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